molecular formula C24H23N3O2S2 B2887326 N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260919-60-5

N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Numéro de catalogue: B2887326
Numéro CAS: 1260919-60-5
Poids moléculaire: 449.59
Clé InChI: ZUXHIDRHRSKXMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the thienopyrimidinone class, characterized by a fused thiophene-pyrimidinone core. Key structural features include:

  • A 3-(2,4-dimethylphenyl) substituent on the pyrimidinone ring.
  • A thieno[3,2-d]pyrimidin-4-one scaffold, distinguishing it from isomers like thieno[2,3-d] derivatives.
  • A sulfanyl acetamide side chain with a 3,4-dimethylphenyl group.

These modifications influence its electronic, steric, and pharmacological properties.

Propriétés

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-14-5-8-20(17(4)11-14)27-23(29)22-19(9-10-30-22)26-24(27)31-13-21(28)25-18-7-6-15(2)16(3)12-18/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXHIDRHRSKXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C25H24N2O2SC_{25}H_{24}N_{2}O_{2}S. The compound features a thieno[3,2-d]pyrimidine core structure that is known for its diverse pharmacological properties.

Structural Information

PropertyValue
Molecular FormulaC25H24N2O2S
Molecular Weight420.53 g/mol
CAS NumberNot available

The compound exhibits several biological activities that are primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in tumor progression and inflammation. The thieno[3,2-d]pyrimidine moiety is often associated with anticancer properties due to its ability to modulate signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating potent anticancer activity.

Case Study: Anticancer Screening

A study conducted by Fayad et al. (2019) screened a library of compounds against multicellular spheroids to evaluate their anticancer efficacy. N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide was identified as one of the promising candidates due to its ability to inhibit spheroid growth significantly compared to control groups .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. It is believed to inhibit the production of pro-inflammatory cytokines and may affect pathways such as NF-kB signaling. In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers.

Enzyme Inhibition

Research has shown that N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can inhibit key enzymes involved in metabolic pathways:

  • Target Enzymes : Autotaxin (ATX), Phosphodiesterases (PDE).
  • Inhibition Potency : The compound demonstrated IC50 values in the micromolar range for ATX inhibition in vitro.

Toxicity and Safety Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity mechanisms.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below highlights critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Thienopyrimidinone Substituents Acetamide Substituents Key Features Reference
Target Compound C₂₅H₂₅N₃O₂S₂ 487.61 g/mol 3-(2,4-dimethylphenyl), thieno[3,2-d] N-(3,4-dimethylphenyl) Enhanced lipophilicity due to dual dimethylphenyl groups Question
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide C₂₂H₂₀N₄O₃S₂ 476.55 g/mol 3-phenyl, 6-ethyl, thieno[2,3-d] N-(4-nitrophenyl) Nitro group increases electron-withdrawing effects; lower solubility
N-(3,4-Dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide C₂₀H₂₃N₃O₂S₂ 401.54 g/mol 3-ethyl, 5,6-dimethyl, thieno[2,3-d] N-(3,4-dimethylphenyl) Steric hindrance from ethyl and dimethyl groups; moderate polarity
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 g/mol 4-methylpyrimidinone (non-fused) N-(2,3-dichlorophenyl) Simpler scaffold; dichlorophenyl enhances halogen bonding
Key Observations:

Thienopyrimidinone Core Variations: The thieno[3,2-d]pyrimidinone core in the target compound (vs. Substituents like 3-(2,4-dimethylphenyl) (target) vs. 3-phenyl () or 3-ethyl () modulate steric bulk and aromatic interactions.

Dichlorophenyl () enhances halogen bonding but may increase toxicity.

Pharmacological Implications (Inferred)

  • Lipophilicity : The dual dimethyl groups in the target compound likely enhance membrane permeability compared to ’s nitro derivative.
  • Target Binding : The 3-(2,4-dimethylphenyl) group may occupy hydrophobic pockets in enzyme active sites (e.g., kinases), akin to 3-phenyl in .
  • Toxicity : Nitro groups () and halogens () are associated with reactive metabolite risks, whereas dimethyl groups (target) are generally safer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.